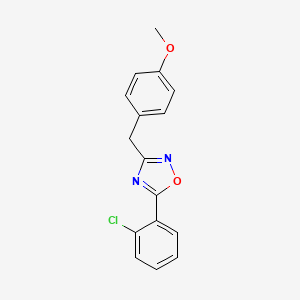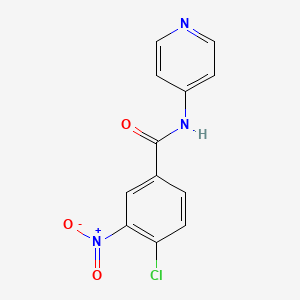
5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is a heterocyclic compound that has shown potential in various scientific fields. It is also known as Oxadiazole and has a molecular formula of C15H13ClN2O2.
Wirkmechanismus
The mechanism of action of 5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and microorganisms. It may also work by targeting specific enzymes and proteins involved in the development of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of various microorganisms such as bacteria and fungi. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole in lab experiments is its potential as a multi-target agent. It has been shown to have activity against various targets such as cancer cells, microorganisms, and enzymes involved in neurodegenerative diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer, microbial infections, and neurodegenerative diseases. Furthermore, future studies could focus on the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of 5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole can be achieved through a multi-step process. The first step involves the reaction of 2-chlorobenzohydrazide with 4-methoxybenzaldehyde in the presence of acetic acid to form 2-(4-methoxybenzylidene) hydrazinecarboxamide. The second step involves the reaction of the intermediate product with phosphorus oxychloride to form 2-chloro-N-(4-methoxybenzylidene) benzohydrazide. The final step involves the reaction of the intermediate product with sodium methoxide to form 5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. It has shown promise as an anticancer agent, antifungal agent, and antimicrobial agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-12-8-6-11(7-9-12)10-15-18-16(21-19-15)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURGKVKUDATKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5763284.png)
![4-bromo-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5763285.png)


![5-[(2-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5763313.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5763320.png)
![4-(2,4-dimethylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5763329.png)
![1,1'-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5763344.png)

![1-[2-(2-naphthyloxy)ethyl]piperidine](/img/structure/B5763372.png)
![3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5763374.png)

![2-(2-chlorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5763384.png)